L-Alaninol

Description

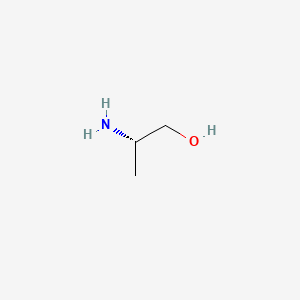

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347737 | |

| Record name | L-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | (S)-(+)-2-Amino-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2749-11-3 | |

| Record name | L-Alaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V403GH89L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Alaninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2749-11-3

Synonyms: (S)-2-Amino-1-propanol, L-Ala-ol

Core Properties of L-Alaninol

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its chirality and bifunctional nature make it a valuable starting material for the synthesis of enantiomerically pure compounds.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [1][2] |

| Molecular Weight | 75.11 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 0.965 g/mL at 25 °C | [1][2] |

| Melting Point | -2 °C | [5][6] |

| Boiling Point | 72-73 °C at 11 mmHg | [1][2][4] |

| Refractive Index (n20/D) | 1.4498 | [1] |

| Optical Rotation ([α]D/25) | +17.5 ± 0.5º (Neat) | [1] |

| Flash Point | 62-63 °C | [6][7] |

| Solubility | Soluble in water and ethanol | [4] |

Spectroscopic Data

While detailed spectra are best sourced from dedicated databases, typical analytical techniques for this compound include ¹H NMR, ¹³C NMR, and IR spectroscopy. High-performance liquid chromatography (HPLC) is often employed for purity assessment, utilizing a chiral column to confirm enantiomeric excess.[6][8]

Experimental Protocols

Synthesis of this compound via Reduction of L-Alanine Ester

A common and efficient method for the synthesis of this compound is the reduction of an L-alanine ester hydrochloride using sodium borohydride.[8][9]

Materials:

-

L-alanine ethyl ester hydrochloride

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Acetone

-

Ethyl acetate

-

Diatomaceous earth (optional)

Procedure:

-

Prepare a solution of sodium borohydride by dissolving it in cold water.

-

In a separate flask, dissolve L-alanine ethyl ester hydrochloride in ethanol.

-

Slowly add the L-alanine ester solution to the sodium borohydride solution dropwise at a controlled temperature (e.g., 20 °C) over several hours.[9]

-

After the addition is complete, allow the reaction to stir at room temperature to ensure completion.[9]

-

Quench the excess sodium borohydride by the careful addition of acetone.

-

Add ethyl acetate to the reaction mixture to precipitate inorganic salts.

-

Filter the mixture, possibly with the aid of diatomaceous earth, to remove the precipitated inorganic solids.[9]

-

Separate the organic layer from the filtrate. The aqueous layer can be further extracted with ethyl acetate to maximize yield.

-

Combine the organic layers and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.[9]

Caption: Workflow for the synthesis of this compound.

Synthesis of Chiral Oxazolines

This compound is a key precursor in the synthesis of chiral oxazoline ligands, which are important in asymmetric catalysis.[2]

Materials:

-

This compound

-

A nitrile (e.g., benzonitrile)

-

A Lewis acid catalyst (e.g., ZnCl₂)

-

A high-boiling point solvent (e.g., chlorobenzene)

Procedure:

-

To a solution of the nitrile in the solvent, add this compound and the Lewis acid catalyst.

-

Heat the reaction mixture to reflux under an inert atmosphere for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting oxazoline, typically by chromatography.

Applications in Drug Development

Chiral Auxiliary in Asymmetric Synthesis

This compound can be used as a chiral auxiliary to control the stereochemical outcome of a chemical reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.

Caption: Logical workflow of using this compound as a chiral auxiliary.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of Cabotegravir, an HIV-1 integrase inhibitor, and Encorafenib, a kinase inhibitor for treating melanoma.[4]

Antiproliferative Agent

Research has shown that this compound exhibits antiproliferative effects, particularly against B16 melanoma cells.[4] While the precise signaling pathway is a subject of ongoing research, it is understood that this compound can induce apoptosis in cancer cells. This may involve the modulation of key cellular processes that lead to programmed cell death.

Caption: this compound's role in inducing apoptosis in cancer cells.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Work should be conducted in a well-ventilated area or a fume hood.[10] Store in a cool, dry place away from incompatible materials.[8][10]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical and fine chemical industries. Its utility as a chiral auxiliary and a precursor to complex molecules underscores its value in modern organic synthesis. Ongoing research into its biological activities, such as its antiproliferative properties, may open new avenues for its application in drug discovery and development.

References

- 1. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]

- 7. This compound | 2749-11-3 | FA47601 | Biosynth [biosynth.com]

- 8. This compound | 2749-11-3 | Benchchem [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. fmiblog.com [fmiblog.com]

(S)-2-Amino-1-propanol: A Comprehensive Technical Guide on Synthesis and Structure

(S)-2-Amino-1-propanol, also known as L-alaninol, is a valuable chiral building block in modern organic synthesis. Its dual functionality, possessing both a primary amine and a primary alcohol attached to a stereocenter, makes it a critical precursor for the synthesis of a wide array of pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of its synthesis, structure, and key properties for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(S)-2-Amino-1-propanol is a chiral organic compound with the chemical formula C₃H₉NO.[1][2] At room temperature, it exists as a colorless to pale yellow, hygroscopic liquid with a characteristic amine-like odor.[1] Its structure features a primary amine and a primary alcohol group, rendering it soluble in water and other polar organic solvents.[1] The 'S' configuration at the chiral center is crucial for its application in asymmetric synthesis, where it imparts stereoselectivity.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of (S)-2-Amino-1-propanol is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [2] |

| Molecular Weight | 75.11 g/mol | [2] |

| CAS Number | 2749-11-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 173-176 °C (lit.) | [4] |

| Melting Point | 8 °C | [4] |

| Density | 0.965 g/mL at 25 °C (lit.) | [5] |

| Optical Rotation ([α]D) | -17° (c=neat) | [4] |

| Refractive Index (n20/D) | 1.450 (lit.) | [4] |

| ¹H NMR (MeOD, 500 MHz) δ (ppm) | 1.02 (d, 3H), 2.90 (m, 1H), 3.26 (m, 1H), 3.45 (m, 1H) | [6] |

| ¹³C NMR (MeOD, 125 MHz) δ (ppm) | 19 (s), 49 (m), 69 (s) | [6] |

Synthesis of (S)-2-Amino-1-propanol

Several synthetic routes to (S)-2-Amino-1-propanol have been developed, with a primary focus on achieving high enantiomeric purity. Common strategies involve the reduction of the readily available chiral amino acid, L-alanine, or its derivatives, and the chemical transformation of other chiral precursors.

Reduction of L-Alanine Derivatives

One of the most direct methods for synthesizing (S)-2-Amino-1-propanol is the reduction of the carboxylic acid group of L-alanine or its esters. This approach is advantageous as it starts from an inexpensive and enantiomerically pure natural amino acid.

A common laboratory-scale synthesis involves the reduction of an L-alanine ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Esterification of L-Alanine: L-alanine is first converted to its corresponding ester (e.g., ethyl or benzyl ester) to protect the carboxylic acid and improve solubility in organic solvents.

-

Reduction: The L-alanine ester is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Lithium aluminum hydride (LiAlH₄) is slowly added to the solution at 0°C.

-

The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.[7]

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is then purified by distillation or chromatography to yield pure (S)-2-Amino-1-propanol.

Synthesis from (S)-1-Methoxy-2-propylamine

An alternative industrial-scale synthesis involves the cleavage of the methyl ether in (S)-1-methoxy-2-propylamine using a strong acid, typically hydrochloric acid.[6][8] This method can produce (S)-2-Amino-1-propanol with high enantiomeric excess, corresponding to that of the starting material.[6][8]

-

Reaction Setup: (S)-1-Methoxy-2-propylamine is slowly added to a concentrated aqueous solution of hydrochloric acid (e.g., 37% by weight), ensuring the temperature remains below 30°C.[6][8]

-

Heating: The reaction mixture is heated under reflux or in an autoclave at elevated temperatures and pressures.[6][8][9] Reaction times and temperatures can be optimized, for instance, heating at 100°C for 48 hours under reflux or at 135°C in an autoclave for 4 hours.[6][8]

-

Isolation of Hydrochloride Salt: After the reaction is complete, water is removed by distillation, yielding the hydrochloride salt of (S)-2-Amino-1-propanol as a viscous oil.[6][8]

-

Neutralization and Purification: The hydrochloride salt is dissolved in water and the pH is adjusted to approximately 12-14 with a strong base like sodium hydroxide.[6][8]

-

The free base, (S)-2-Amino-1-propanol, is then isolated by distillation, often with the aid of an azeotroping agent like xylene or by extraction followed by distillation.[6][8]

Applications in Asymmetric Synthesis

A primary application of (S)-2-Amino-1-propanol is its use as a chiral auxiliary and a precursor for the synthesis of chiral ligands for asymmetric catalysis.[3][10][11] These ligands are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions, leading to the production of enantiomerically pure pharmaceuticals.

Role as a Chiral Ligand Precursor

The diagram below illustrates the general workflow for the application of (S)-2-Amino-1-propanol in the synthesis of chiral oxazoline ligands and their subsequent use in asymmetric catalysis.

Caption: General workflow illustrating the use of (S)-2-Amino-1-propanol.

Conclusion

(S)-2-Amino-1-propanol is a cornerstone chiral building block in synthetic organic chemistry. Its readily available synthesis from L-alanine and other precursors, combined with its versatile chemical handles, ensures its continued importance in the development of new pharmaceuticals and other high-value chemical entities. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals in the field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2749-11-3 | FA47601 | Biosynth [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. (R)-(-)-2-Amino-1-propanol | 35320-23-1 [amp.chemicalbook.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (this compound) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 7. (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 8. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (this compound) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 2749-11-3 | Benchchem [benchchem.com]

The Discovery, Synthesis, and Application of L-Alaninol: A Technical Guide

Abstract: L-Alaninol, a chiral amino alcohol derived from the naturally occurring amino acid L-alanine, serves as a fundamental building block in modern organic and medicinal chemistry. Its inherent chirality makes it an invaluable precursor for the stereoselective synthesis of complex molecules, particularly pharmaceutical intermediates and chiral ligands for asymmetric catalysis. This technical guide provides an in-depth overview of the history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical role in drug development and research.

Discovery and History

The history of this compound is intrinsically linked to the broader field of amino acid chemistry and the development of stereoselective reduction techniques. As a direct reduction product of L-alanine, one of the 20 proteinogenic amino acids, its synthesis became a target for chemists seeking to utilize the "chiral pool"—readily available, inexpensive enantiopure compounds like amino acids—as starting materials for asymmetric synthesis.[1]

Early methods for producing amino alcohols involved the reduction of amino acid derivatives. The foundational work in the 1940s laid the groundwork for these transformations. Processes for reducing amino acid esters and their derivatives were explored, establishing the feasibility of converting the carboxylic acid moiety into a primary alcohol while retaining the crucial stereochemistry at the alpha-carbon.[1]

Over the decades, synthetic methodologies have been refined to improve yield, enantiopurity, and industrial scalability. Key advancements include the development of efficient reducing agents and catalytic hydrogenation processes. The use of sodium borohydride for the direct reduction of L-alanine ester salts emerged as a highly effective and reproducible method, making this compound more accessible for research and commercial applications.[2][3]

Physicochemical Properties of this compound

This compound is a clear to pale yellow viscous liquid under standard conditions.[4][5] Its bifunctional nature, containing both an amine and a hydroxyl group, dictates its physical and chemical characteristics. The quantitative properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-aminopropan-1-ol | [6] |

| CAS Number | 2749-11-3 | [7][8] |

| Molecular Formula | C₃H₉NO | [7][9] |

| Molecular Weight | 75.11 g/mol | [6][9] |

| Appearance | Clear to pale yellow liquid | [2][4] |

| Density | 0.965 g/cm³ (at 20°C) | [4][7] |

| Melting Point | -2 °C | [4] |

| Boiling Point | 72-73 °C (at 11 Torr) | [4][7] |

| Flash Point | 62-63 °C | [4] |

| Refractive Index | 1.4488 - 1.4508 | [4] |

| Solubility | Soluble in water and ethanol | [2] |

| Storage Conditions | 2-8 °C, under inert gas | [4][10] |

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving the reduction of L-alanine or its derivatives. The most common and industrially viable methods include the direct reduction of L-alanine ester salts and the catalytic hydrogenation of L-alanine.

Experimental Protocol: Reduction of L-Alanine Ethyl Ester Hydrochloride with Sodium Borohydride

This protocol describes a common lab-scale synthesis of this compound, valued for its high yield and reproducibility.[2][3]

Materials:

-

L-Alanine ethyl ester hydrochloride

-

Sodium borohydride (NaBH₄)

-

Ethanol, anhydrous

-

Deionized water

-

Acetone

-

Ethyl acetate

-

Hydrochloric acid (for pH adjustment if necessary)

-

Sodium sulfate, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium borohydride (3.0 to 5.0 molar equivalents) in cold deionized water. The flask should be maintained in an ice bath to control the temperature.

-

Separately, prepare a solution of L-alanine ethyl ester hydrochloride (1.0 molar equivalent) dissolved in anhydrous ethanol.

-

Slowly add the L-alanine ethyl ester hydrochloride solution dropwise from the dropping funnel into the stirred sodium borohydride solution. The reaction temperature should be maintained between 15-25°C throughout the addition.[2]

-

After the addition is complete, allow the reaction to stir at room temperature (20-28°C) for several hours to ensure completion.[3]

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of acetone until gas evolution ceases.

-

Add ethyl acetate to the reaction mixture to begin the extraction process. The resulting inorganic salts will precipitate.

-

Filter the mixture to remove the precipitated inorganic solids.

-

Transfer the filtrate to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate to maximize the recovery of this compound.[3]

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation to yield a colorless, pure liquid.[3]

Experimental workflow for the synthesis of this compound.

Role in Asymmetric Synthesis and Drug Development

This compound's primary value in research and drug development lies in its status as a chiral building block.[1] The stereocenter inherited from L-alanine allows for the construction of enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or harmful.

Chiral Ligands for Asymmetric Catalysis

This compound is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. One of the most prominent classes of ligands derived from this compound are bis(oxazoline), or BOX, ligands. These C₂-symmetric ligands coordinate with metal centers (e.g., copper, zinc) to create a chiral environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivity.[7][8] These catalyst systems are employed in a wide range of chemical transformations, including Diels-Alder reactions, aldol reactions, and cyclopropanations.

Logical relationship for the synthesis of chiral BOX ligands.

Pharmaceutical Intermediates

This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is incorporated into numerous complex molecules, contributing to their final architecture and stereochemistry. It is used in the synthesis of drugs for various therapeutic areas, including antivirals and oncology treatments. For example, it is a component used in the preparation of the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib, which is used to treat certain types of melanoma.[2]

Biological Activity

Beyond its role as a synthetic intermediate, this compound has demonstrated direct biological activity. Research has shown that it can inhibit the proliferation of B16 melanoma cells.[4][6] Studies indicated that this antiproliferative effect is associated with an increase in the levels of specific enzymes, such as cytochrome c reductase.[2][6] While the precise signaling pathway and mechanism of action are still areas of ongoing research, these findings suggest potential therapeutic applications for this compound and its derivatives in oncology.

Conclusion

From its origins as a simple derivative of a natural amino acid, this compound has become an indispensable tool for chemists and drug development professionals. Its robust and scalable synthesis, combined with its inherent chirality, provides a reliable foundation for the construction of complex, enantiomerically pure molecules. Its critical role in forming chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of modern therapeutics underscores its lasting importance. As research continues to uncover its own biological activities, the full potential of this compound in science and medicine continues to expand.

References

- 1. This compound | 2749-11-3 | Benchchem [benchchem.com]

- 2. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Dthis compound CAS#: 6168-72-5 [m.chemicalbook.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. FMOC-L-ALANINOL CAS#: 161529-13-1 [amp.chemicalbook.com]

L-Alaninol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the fundamental physicochemical properties of L-Alaninol. The information is presented to support research and development activities where this chiral amino alcohol is utilized as a key building block or reagent. This compound, systematically known as (2S)-2-aminopropan-1-ol, is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds and asymmetric catalysts.

Core Properties of this compound

The fundamental quantitative data for this compound are summarized in the table below. These properties are essential for reaction planning, analytical method development, and quality control.

| Property | Value |

| Molecular Formula | C3H9NO[1][2][3][4] |

| Molecular Weight | 75.11 g/mol [1][2][5] |

| IUPAC Name | (2S)-2-aminopropan-1-ol[1] |

| CAS Number | 2749-11-3[1][3][4][5] |

| Appearance | Clear viscous liquid[1] to clear pale yellow liquid[6] |

| Density | 0.965 g/mL at 25 °C[5][6] |

| Melting Point | -2 °C[5][6] |

| Boiling Point | 72-73 °C @ 11 mmHg[5][6] |

| Refractive Index | n20/D 1.450[5] |

Logical Relationship of Core Identifiers

The following diagram illustrates the direct logical relationship between the common name of the compound, its empirical chemical formula, and its calculated molecular weight. This hierarchical representation is fundamental to chemical informatics and substance identification.

Caption: Relationship between this compound's name, formula, and molecular weight.

References

Spectroscopic Profile of L-Alaninol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Alaninol ((S)-2-aminopropan-1-ol), a valuable chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a distinct spectroscopic fingerprint. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.53 | dd | J = 10.3, 4.0 | Ha (CH₂) |

| 3.24 | dd | J = 10.3, 7.4 | Hb (CH₂) |

| 3.00 | m | - | CH |

| 2.53 | br s | - | NH₂, OH |

| 1.05 | d | J = 6.3 | CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from ChemicalBook.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 67.8 | CH₂ |

| 51.5 | CH |

| 17.5 | CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 22.5 MHz. Note: Specific peak data is not consistently available across public databases; these are representative values. |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies. This compound is a viscous liquid, and spectra are often acquired neat (without solvent).

Table 3: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H and N-H stretching |

| 2850 - 3000 | Medium | C-H stretching (sp³ carbons) |

| 1580 - 1650 | Medium | N-H bending (scissoring) |

| 1450 - 1470 | Medium | C-H bending (scissoring) |

| 1370 - 1390 | Medium | C-H bending (methyl rock) |

| 1000 - 1300 | Strong | C-O and C-N stretching |

| Note: These are typical absorption ranges for primary amino alcohols. The broadness of the O-H and N-H bands is due to hydrogen bonding. |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The data presented is for Dthis compound, which is expected to have an identical fragmentation pattern to this compound.

Table 4: Mass Spectrometry Data for Dthis compound

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

| 75 | - | [M]⁺ (Molecular Ion) |

| 44 | 100.0 | [CH₃CHNH₂]⁺ |

| 42 | 15.1 | [C₂H₄N]⁺ |

| 31 | 4.2 | [CH₂OH]⁺ |

| 30 | 4.1 | [CH₂NH₂]⁺ |

| Ionization Method: Electron Ionization (70 eV). Data sourced from ChemicalBook.[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR) :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using standard acquisition parameters for ¹H NMR. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.

-

-

Data Acquisition (¹³C NMR) :

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is often preferred.

-

Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium). Ensure the crystal surface is fully covered.

-

Alternatively, for transmission spectroscopy, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition :

-

Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

-

-

Data Acquisition :

-

Gas Chromatography (GC) :

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS) :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Processing :

-

Analyze the total ion chromatogram (TIC) to identify the retention time of this compound.

-

Extract the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with spectral libraries for confirmation.

-

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram illustrates this general workflow.

Caption: Workflow of Spectroscopic Analysis.

References

Solubility and stability of L-Alaninol

An In-depth Technical Guide on the Solubility and Stability of L-Alaninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis and has garnered significant interest in the pharmaceutical industry. Its utility in the preparation of chiral ligands for asymmetric catalysis and its potential as a pharmacologically active agent underscore the importance of understanding its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biochemical pathways.

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. This compound exhibits varied solubility across different solvents.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | Completely miscible | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | [2] |

| Methanol | Slightly soluble | Not Specified | [1][3] |

| Chloroform | Slightly soluble | Not Specified | [3] |

Note: "Completely miscible" implies that this compound and water can be mixed in all proportions to form a homogeneous solution.

Experimental Protocol: Determination of Solubility by Gravimetric Method

The gravimetric method is a common and straightforward technique for determining the solubility of a solid compound in a liquid solvent. Below is a detailed protocol that can be adapted for this compound.[4][5][6]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish or beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and observe if undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish.

-

Record the exact weight of the dish with the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it again.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation:

-

Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dry this compound)

-

Mass of dissolved this compound: (Weight of dish + dry this compound) - (Weight of empty dish)

-

Solubility: (Mass of dissolved this compound / Mass of the solvent) x 100 g

-

Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility using the gravimetric method.

Stability of this compound

Understanding the stability of this compound under various conditions is crucial for its storage, handling, and formulation into stable drug products.

General Stability Profile

This compound is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. However, it is hygroscopic and may be sensitive to air. It is important to store it in a cool, dry place in tightly closed containers under an inert atmosphere. This compound is incompatible with strong oxidizing agents, with which it can react violently.

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for this purpose.[2][7][8]

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method for its quantification.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column

-

pH meter

-

Thermostatic chambers/ovens

-

Photostability chamber

Procedure:

Part 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions: Expose the this compound solution to the following stress conditions:

-

Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100 °C) for a defined period.

-

Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

Part 2: Development of a Stability-Indicating HPLC Method

-

Method Development:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks.

-

Detection: this compound lacks a strong chromophore, which can make UV detection challenging. Derivatization with a UV-active agent (e.g., FMOC-Cl) may be necessary, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) could be employed. If using UV detection, a low wavelength (e.g., ~200-220 nm) should be evaluated.

-

Flow Rate and Temperature: Optimize for best resolution and analysis time.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect is to demonstrate that the method can separate and quantify this compound in the presence of its degradation products.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Signaling Pathways and Biological Activity

While the direct signaling pathways of this compound are not as extensively characterized as those of its parent amino acid, L-alanine, some insights into its biological activities, particularly its anti-cancer effects, are emerging.

Role in Isopropylamine Degradation

In certain microorganisms, such as Pseudomonas sp., this compound is an intermediate in the metabolic pathway for the degradation of isopropylamine. This pathway involves a series of enzymatic reactions, including glutamylation, monooxygenation, and hydrolysis, to convert isopropylamine into this compound, which is then further metabolized.[7]

Isopropylamine Degradation Pathway

References

- 1. This compound CAS#: 2749-11-3 [m.chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Dthis compound CAS#: 6168-72-5 [m.chemicalbook.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of L-Alaninol

Introduction: L-Alaninol, also known as (S)-(+)-2-Amino-1-propanol, is a chiral amino alcohol widely utilized as a versatile building block in organic synthesis and pharmaceutical development.[1] It serves as a key intermediate in the preparation of various active pharmaceutical ingredients, including the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib.[2] Given its reactive nature and specific hazard profile, a comprehensive understanding of its safety and handling precautions is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and prevent accidental exposure.

This guide provides an in-depth overview of the safety protocols, hazard classifications, emergency procedures, and handling recommendations for this compound, based on available safety data sheets and technical documentation.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive nature and combustibility.[3][4]

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B[4]

-

Serious Eye Damage/Eye Irritation: Category 1[4]

-

Combustible Liquid: (Flash Point > 61 °C and ≤ 93.3 °C)[3]

The signal word for this compound is "Danger" .[3][4][5]

Table 1: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

|---|---|---|

| Hazard Statements | ||

| H227 | Combustible liquid. | [3] |

| H314 | Causes severe skin burns and eye damage. | [3][4][5][6][7] |

| H318 | Causes serious eye damage. | [3][4] |

| Precautionary Statements | ||

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [3][4][8] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [3][5][8][9] |

| P264 | Wash skin thoroughly after handling. | [3][5][8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4][5][6] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4][9][10] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [3][4][10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][5][6][10] |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [3][4][8][10] |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [3] |

| P405 | Store locked up. | [3] |

| P501 | Dispose of contents/container in accordance with local regulations. |[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2749-11-3 | [1][2][4][11][12] |

| Molecular Formula | C₃H₉NO | [1][5] |

| Molecular Weight | 75.11 g/mol | [1][5][13] |

| Appearance | Colorless to light yellow viscous liquid | [1][2][11][14] |

| Melting Point | -2 °C | [12][14][15] |

| Boiling Point | 72-73 °C @ 11 mmHg | [1][11][12][14] |

| Density | 0.965 g/mL at 25 °C | [1][3][11][12][14][15] |

| Flash Point | 145 °F / 62.8 °C | [7][12][14][15] |

| Solubility | Soluble in water and ethanol | [2] |

| Sensitivity | Air sensitive, Hygroscopic |[3][5][8][15] |

Handling, Storage, and Experimental Protocols

Adherence to strict protocols for handling and storage is essential to mitigate the risks associated with this compound.

Protocol for Safe Handling

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3][9][16] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[16]

-

Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory.

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[3][4][9]

-

Skin Protection: Handle with chemical-resistant gloves that satisfy EN 374 standards.[3][4][9][17] Wear a complete chemical-protective suit to prevent skin contact.[3]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[9]

-

-

Procedural Precautions: Avoid breathing vapors or mists.[3][8] Keep the substance away from all sources of ignition, including heat, sparks, and open flames.[3][4][8] Implement measures to prevent the buildup of electrostatic charge.[3][8]

Protocol for Safe Storage

-

Container Integrity: Keep the container tightly closed in a dry, well-ventilated place.[3][4][8][14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][8]

-

Storage Conditions: Store in a cool place, with recommended temperatures between 2-8°C.[3][12][15] Due to its air-sensitive and hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is advised for long-term stability.[3][5][8][15]

-

Incompatible Materials: Store separately from strong oxidizing agents and acids.[3][16]

Visualization of Laboratory Workflow

Caption: Standard Laboratory Handling Workflow for this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an accidental release or exposure.

Protocol for Accidental Release

-

Immediate Response: Evacuate personnel to a safe area.[3][8] Ensure adequate ventilation.[3][4] Remove all sources of ignition from the vicinity.[3][8][9]

-

Personal Protection: Responders must wear full personal protective equipment, including respiratory protection, to avoid contact with the substance.[3][4][9]

-

Containment and Cleanup: Prevent the spill from entering drains or surface water.[3][4][5][9] Contain the spillage using non-combustible, absorbent material such as sand, earth, or vermiculite.[4][10][17] Collect the material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[3][8]

-

Decontamination: Ventilate the affected area thoroughly after cleanup is complete.[4]

Caption: Emergency Response Workflow for an this compound Spill.

Protocol for First Aid Measures

Medical attention must be sought immediately following any exposure. The corrosive nature of this compound can cause severe and hard-to-cure injuries.[4][17]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately.[3][5][8][9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing and shoes.[3][5][8] Wash the affected area with soap and plenty of water.[3][8] Immediate medical treatment is required.[4][17]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[3][4][8][17] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing and consult an ophthalmologist immediately.[4][17] There is a significant risk of blindness.[4][17]

-

If Swallowed: Do NOT induce vomiting.[3][4][8][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][8] Call a physician or poison control center immediately due to the danger of gastric and esophageal perforation.[4][17]

Caption: First-Aid Decision Logic for this compound Exposure.

Fire-Fighting Measures

This compound is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[3][10]

Table 3: Fire-Fighting Guidance for this compound

| Aspect | Recommendation | Reference |

|---|---|---|

| Suitable Extinguishing Media | Alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), water spray. | [3][4][9][17] |

| Unsuitable Extinguishing Media | Water jet or large amounts of water may be ineffective. | [3][4][17] |

| Specific Hazards | Vapors are heavier than air and can spread along floors, forming explosive mixtures with air. Heating may cause violent rupture of containers. | [4][10][17] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [3][4][8][16][17] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with a full face-piece and full chemical protective clothing. | [3][4][16][17] |

| Further Information | Use water spray to cool unopened containers. |[3][8] |

Toxicological Information

The primary toxicological concern with this compound is its severe corrosive effect on tissues.

-

Eye Damage: Causes serious eye damage with a risk of permanent blindness.[4][17]

-

Ingestion: If swallowed, there is a danger of severe corrosive effects leading to perforation of the esophagus and stomach.[4][17]

No data was available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[16][17]

This compound is an invaluable reagent in modern chemistry and pharmaceutical science. However, its hazardous properties demand the utmost respect and care. Professionals working with this compound must employ stringent engineering controls, wear appropriate personal protective equipment, and be thoroughly familiar with emergency procedures. By adhering to the detailed protocols outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. biosynth.com [biosynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. This compound | 2749-11-3 [chemicalbook.com]

- 12. mainchem.com [mainchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. nbinno.com [nbinno.com]

- 15. parchem.com [parchem.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. angenechemical.com [angenechemical.com]

A Technical Guide to the Commercial Sourcing and Purity of L-Alaninol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-Alaninol, a critical chiral building block in pharmaceutical and chemical synthesis. It details commercial sources, typical purity specifications, common impurities, and the analytical methodologies used for quality control.

Introduction to this compound

This compound, systematically known as (S)-2-Amino-1-propanol, is a chiral amino alcohol derived from the natural amino acid L-alanine. Its structure, featuring both an amine and a hydroxyl group attached to a stereogenic center, makes it an invaluable intermediate in asymmetric synthesis.[1][2] It is widely utilized as a precursor for chiral ligands, auxiliaries, and the synthesis of enantiomerically pure pharmaceuticals.[1] For instance, this compound is a key intermediate in the manufacture of drugs like Ofloxacin.[3] Given its role in controlling stereochemistry, the purity of this compound, particularly its enantiomeric purity, is of paramount importance for researchers and drug development professionals.

Commercial Sources for this compound

This compound is readily available from a variety of chemical suppliers that specialize in fine chemicals, biochemical reagents, and pharmaceutical intermediates. The choice of supplier often depends on the required grade, quantity (from laboratory scale to bulk manufacturing), and accompanying quality documentation.

| Supplier Name | Specialization |

| NINGBO INNO PHARMCHEM CO.,LTD. | Manufacturer of pharmaceutical intermediates |

| Benchchem | Supplier of fine chemicals and research compounds |

| Chem-Impex International | Supplier of specialty chemicals and intermediates |

| LKT Laboratories, Inc. | Supplier of biochemical reagents for research |

| MedChemExpress (MCE) | Supplier of research chemicals and biochemicals |

| Biosynth | Supplier of complex chemicals for pharma and diagnostics |

| ChemScene | Supplier of building blocks and bioactive compounds |

| Carl Roth | Supplier of laboratory chemicals and life science products |

| TargetMol | Supplier of compounds for drug screening and research |

Purity Specifications and Potential Impurities

The purity of commercially available this compound is typically high, but specifications can vary between suppliers and grades. For applications in pharmaceutical synthesis, stringent quality control is essential.

Typical Purity Specifications

| Parameter | Typical Specification | Analytical Method(s) |

| Assay (Chemical Purity) | ≥98% to >99% | Gas Chromatography (GC), HPLC, Quantitative NMR (qNMR)[4][5] |

| Enantiomeric Purity (e.e.) | >99% | Chiral HPLC, Chiral GC |

| Water Content | Varies (e.g., <0.5%) | Karl Fischer Titration |

| Optical Rotation | Specific rotation values are provided by suppliers | Polarimetry |

Common and Potential Impurities

Impurities in this compound can originate from the starting materials, synthesis route, or degradation.[6] A common synthesis method is the reduction of L-alanine esters (e.g., L-alanine ethyl ester hydrochloride) with a reducing agent like sodium borohydride (NaBH₄).[5]

-

Enantiomeric Impurity: The most critical impurity is the D-Alaninol enantiomer, which can arise from racemization during synthesis or from impurities in the L-alanine starting material.[2]

-

Starting Material: Residual, unreacted L-alanine or its esters may be present.

-

Related Amino Alcohols: Impurities from other amino acids present in the starting material (e.g., Aspartic Acid, Glutamic Acid) could lead to the formation of other amino alcohols.[7]

-

Synthesis Byproducts: Inorganic salts (e.g., borates from NaBH₄ reduction) may remain if purification is incomplete.[5]

-

Solvent Residues: Residual solvents from reaction and purification steps (e.g., ethanol, ethyl acetate) may be present.

-

Degradation Products: As an organic amine, this compound can be susceptible to oxidation and degradation under improper storage conditions.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment.[7] To determine enantiomeric purity, a chiral stationary phase (CSP) is required.[8] Alternatively, derivatization of the amino alcohol with a chiral derivatizing reagent can be performed, allowing separation of the resulting diastereomers on a standard achiral reversed-phase column.[8] For chemical purity, reversed-phase HPLC with detectors like Charged Aerosol Detectors (CAD) can be effective, especially as this compound lacks a strong UV chromophore.[5][7]

-

Gas Chromatography (GC): GC, often with a chiral column, is another powerful method for assessing both chemical and enantiomeric purity, particularly due to the volatile nature of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. Furthermore, Quantitative NMR (qNMR) serves as an excellent orthogonal method for purity assessment, as it relies on the direct proportionality between signal intensity and the number of nuclei, providing precise results without the need for identical reference standards for impurities.[5]

-

Mass Spectrometry (MS): Coupled with LC or GC, MS is used to identify unknown impurities by providing accurate mass and fragmentation data.

Diagrams and Workflows

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing this compound and ensuring its quality for research and development.

Caption: Workflow for Sourcing and QC of this compound.

Role in Asymmetric Synthesis

This compound is a foundational chiral building block. Its primary use is in the synthesis of more complex chiral molecules, such as ligands for asymmetric catalysis, where it imparts stereochemical control.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. This compound | 2749-11-3 | Benchchem [benchchem.com]

- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

L-Alaninol: An Examination of its Antiproliferative Potential

A notable gap in current scientific literature exists regarding the specific antiproliferative effects of L-Alaninol, a chiral amino alcohol. While some sources suggest potential anti-cancer activity, particularly against melanoma cells, a thorough review of published research reveals a lack of in-depth studies providing quantitative data, detailed experimental protocols, or elucidated mechanisms of action.

This compound, a derivative of the amino acid alanine, is primarily recognized for its role as a versatile chiral building block in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals.[1] Its potential biological activities, however, remain largely unexplored in publicly available scientific literature.

Current State of Research

Assertions have been made that this compound exhibits anti-cancer properties and can inhibit the proliferation of melanoma cells.[1] One source specifically mentions that S-(+)-2-Amino-1-propanol (an alternative name for this compound) has been shown to induce an antiproliferative effect in B16 melanoma cells. However, these statements are not supported by citations of primary research articles that would contain the necessary data for a comprehensive technical analysis. Extensive searches for such foundational studies, including those that might contain IC50 values, methodologies for cell viability assays (e.g., MTT assay), or investigations into the molecular pathways involved (such as apoptosis or cell cycle arrest), have not yielded any specific results.

One article indicates that this compound may increase the levels of cytochrome c reductase and tau-glutamyl transpeptidase in melanoma cells, suggesting a potential metabolic mechanism of action.[1] Without the context of a full study, including experimental controls and quantitative analysis, the significance of these findings in relation to an antiproliferative effect is unclear.

Unanswered Questions and Future Directions

The absence of detailed research on the antiproliferative effects of this compound presents a significant opportunity for investigation in the field of oncology and drug discovery. Key questions that remain to be addressed include:

-

Quantitative Efficacy: What is the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines, including but not limited to melanoma?

-

Mechanism of Action: Does this compound induce apoptosis? If so, which signaling pathways are involved (e.g., intrinsic vs. extrinsic)? Does it cause cell cycle arrest at specific checkpoints?

-

Selectivity: Does this compound exhibit selective cytotoxicity towards cancer cells over healthy, non-cancerous cells?

-

In Vivo Efficacy: What is the effect of this compound on tumor growth in animal models?

To address these questions, a systematic investigation would be required. A hypothetical experimental workflow to begin to characterize the antiproliferative effects of this compound is outlined below.

Hypothetical Experimental Workflow

A foundational study to investigate the antiproliferative properties of this compound would likely involve a series of well-established in vitro assays. The following diagram illustrates a potential experimental workflow.

Figure 1. A potential experimental workflow to investigate the antiproliferative effect of this compound.

Conclusion

While the notion of this compound possessing antiproliferative properties is intriguing, it is not currently supported by robust, publicly available scientific evidence. The creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time. The information presented here highlights a gap in the scientific literature and underscores the need for primary research to validate and characterize the potential anti-cancer effects of this compound. Such studies would be a prerequisite for any consideration of this compound in a drug development context.

References

Methodological & Application

L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Alaninol as a chiral auxiliary in asymmetric synthesis. This compound, a readily available and inexpensive chiral building block, serves as a versatile precursor for the synthesis of highly effective chiral auxiliaries, most notably oxazolidinones. These auxiliaries are instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, enabling the synthesis of enantiomerically pure molecules crucial for the pharmaceutical industry and other fields of chemical research.

Introduction to this compound as a Chiral Auxiliary Precursor

This compound's utility in asymmetric synthesis stems from its straightforward conversion into rigid chiral auxiliaries. The resulting structures create a well-defined chiral environment that effectively shields one face of a prochiral substrate, directing the approach of a reactant to the opposite face. This steric hindrance leads to the preferential formation of one diastereomer over the other. Following the desired transformation, the chiral auxiliary can be cleanly removed and often recovered for reuse, making the process both efficient and economical. The most common application of this compound in this context is the formation of (S)-4-isopropyloxazolidin-2-one.

Preparation of this compound-Derived Chiral Auxiliary

The primary chiral auxiliary derived from this compound is (S)-4-isopropyloxazolidin-2-one. This section provides a typical protocol for its synthesis.

Synthesis of (S)-4-Isopropyloxazolidin-2-one

This protocol involves the cyclization of this compound with a carbonate source.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base, for example, cesium carbonate (0.1 eq).

-

Carbon Dioxide Introduction: Freeze the reaction mixture in a liquid nitrogen bath and evacuate the vessel to remove air. Subsequently, introduce carbon dioxide gas (a balloon filled with CO2 can be used).

-

Reaction Conditions: Allow the mixture to warm to room temperature and then heat to 150 °C. Stir the reaction for 24 hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield (S)-4-isopropyloxazolidin-2-one as a white solid.

Applications in Asymmetric Synthesis

This compound-derived chiral auxiliaries, particularly N-acyl oxazolidinones, are widely employed in a range of stereoselective transformations. The following sections detail the protocols for key applications.

Asymmetric Alkylation of N-Acyl Oxazolidinones

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.

General Workflow for Asymmetric Alkylation:

Application Notes and Protocols for the Derivatization of L-Alaninol for GC and HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of L-Alaninol for subsequent analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the quantitative analysis and enantiomeric purity determination of this compound, a critical chiral intermediate in the synthesis of many active pharmaceutical ingredients (APIs).

Introduction

This compound is a chiral amino alcohol that lacks a strong chromophore or fluorophore, making its direct analysis by conventional HPLC-UV or fluorescence detection challenging. Furthermore, its polarity and low volatility hinder its direct analysis by gas chromatography. Derivatization is therefore a crucial step to enhance its detectability and chromatographic performance. This document outlines two robust derivatization protocols:

-

For GC Analysis: A two-step derivatization involving the acylation of both the amino and hydroxyl groups with trifluoroacetic anhydride (TFAA). This method creates a volatile and thermally stable derivative suitable for GC analysis, particularly for enantiomeric separation on a chiral column.

-

For HPLC Analysis: Pre-column derivatization using o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form highly fluorescent diastereomeric isoindole derivatives. This allows for sensitive fluorescence detection and the separation of L- and D-Alaninol enantiomers on a standard reversed-phase column.

General Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, derivatization, chromatographic separation, and data analysis.

GC Analysis of this compound via Trifluoroacetylation

This method is suitable for determining the enantiomeric purity of this compound. The derivatization converts the polar this compound into a volatile N,O-bis(trifluoroacetyl)-L-alaninol derivative, which can be separated on a chiral GC column.

Derivatization Reaction

Experimental Protocol

Materials:

-

This compound sample

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or water bath

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.

-

Dissolution: Add 200 µL of anhydrous dichloromethane to dissolve the sample.

-

Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

-

Reaction: Tightly cap the vial and heat at 100°C for 20 minutes in a heating block or water bath.[1]

-

Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate or dichloromethane) for GC injection.

GC Conditions and Expected Performance

The following table summarizes typical GC conditions and expected performance for the analysis of derivatized amino alcohols. Note that specific retention times and detection limits for N,O-bis(trifluoroacetyl)-L-alaninol should be determined experimentally.

| Parameter | Gas Chromatography (GC) |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Chiral capillary column (e.g., Chirasil-Val) |

| Injector Temperature | 250°C |

| Oven Program | Initial: 80°C, hold for 2 minRamp: 5°C/min to 180°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280°C (FID) |

| Carrier Gas | Helium or Hydrogen |

| Expected Retention Time | Dependent on specific column and conditions |

| LOD (Illustrative for Alanine) | ~1-10 pg on-column |

| LOQ (Illustrative for Alanine) | ~5-30 pg on-column |

| Linearity (Illustrative) | >0.99 |

Note: The LOD, LOQ, and linearity values are illustrative and based on typical performance for derivatized amino acids.[1] Actual values for this compound must be experimentally determined.

HPLC Analysis of this compound via OPA/N-acetyl-L-cysteine Derivatization